2-[3-(Dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-[3-(Dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole family. Its structure features a fused chromene-pyrrole core substituted with a 3-(dimethylamino)propyl chain at position 2 and a 3-(propenyloxy)phenyl group at position 1. This compound is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, an aryl aldehyde (e.g., 3-(propenyloxy)benzaldehyde), and a primary amine (e.g., 3-(dimethylamino)propylamine). The reaction proceeds under mild conditions (room temperature to 80°C) with a 43–86% yield range and >95% purity, as confirmed by HPLC .
The compound’s structural complexity and modular synthesis make it a candidate for biological activity studies, particularly in drug discovery. Its propenyloxy group may confer enhanced solubility or reactivity compared to simpler aryl substituents, while the dimethylaminopropyl side chain could influence pharmacokinetic properties .
Properties
Molecular Formula |
C25H26N2O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H26N2O4/c1-4-15-30-18-10-7-9-17(16-18)22-21-23(28)19-11-5-6-12-20(19)31-24(21)25(29)27(22)14-8-13-26(2)3/h4-7,9-12,16,22H,1,8,13-15H2,2-3H3 |
InChI Key |
AWDIDFRSAWZOCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 3-(prop-2-en-1-yloxy)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with chromene-2,3-dione under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the prop-2-en-1-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The exact mechanism of action of 2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Aryl aldehydes with electron-donating groups (e.g., methoxy, propenyloxy) require longer heating (up to 2 hours) during synthesis, while electron-withdrawing groups (e.g., halogens) shorten reaction times to 15–20 minutes .
- Aminoalkyl Chains: The dimethylamino and diethylamino groups enhance solubility in polar solvents, whereas hydroxyethyl substituents introduce hydrogen-bonding capabilities .
Yield Comparison :
- MCR-derived compounds: 43–86% (average ~70% for 50% of cases).
Physicochemical and Spectral Properties
- IR Spectroscopy : All analogs exhibit strong carbonyl stretches (~1710 cm⁻¹ for the dione moiety). Hydroxyethyl-substituted derivatives show broad O–H stretches at ~3370 cm⁻¹ .
- NMR : The propenyloxy group in the target compound resonates as a triplet near δ 6.6–7.0 ppm (¹H) and δ 110–120 ppm (¹³C), distinct from methoxy or halogenated analogs .
Biological Activity
The compound 2-[3-(Dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative with potential biological applications. Its structure suggests possible interactions with biological systems, particularly in the context of antimicrobial and anticancer activities. This article summarizes the current understanding of its biological activity based on recent research findings.
Chemical Structure
The compound features:
- A chromeno-pyrrole scaffold.
- Dimethylamino and prop-2-en-1-yloxy groups that may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing dimethylamino groups can enhance antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Test Organism | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 3-diethylaminopropylphenol | Staphylococcus aureus | 12.5 | Moderate |
| 3-dimethylaminopropylphenol | Klebsiella pneumoniae | 6.25 | High |
| 2-[3-(Dimethylamino)propyl]... | E. coli | TBD | TBD |
Note: MIC values are indicative and vary based on experimental conditions.
Anticancer Activity
Recent studies have highlighted the potential of similar compounds as anticancer agents. For example, molecular docking studies have suggested that compounds with a chromeno-pyrrole framework can effectively bind to tubulin, inhibiting cancer cell proliferation.
Case Study: Molecular Docking Analysis
A study conducted on pyrazole hybrid chalcone conjugates demonstrated significant cytotoxicity against cancer cell lines, indicating that structural modifications can lead to enhanced activity. The presence of electron-donating groups was found to correlate with increased potency.
Table 2: Cytotoxicity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Pyrazole hybrid | HeLa | 38.30 | High |
| Chalcone derivative | MCF-7 | 45.23 | Moderate |
| 2-[3-(Dimethylamino)propyl]... | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents:
- Dimethylamino Group : Enhances antimicrobial and anticancer activity.
- Alkoxy Substituents : May improve solubility and bioavailability.
Q & A
Q. What are the most efficient synthetic routes for synthesizing 2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. This method is highly efficient, with a 92% success rate across 240 experiments and yields ranging from 43% to 86% . Key steps include:
- Substituent compatibility : Use aldehydes with methoxy, halogen, or allyl groups, and primary amines with alkyl or aryl groups.
- Reaction optimization : Adjust heating times (15–20 min for electron-deficient aldehydes; up to 2 hours for electron-rich aldehydes) .
- Isolation : Crystallization without chromatography ensures high purity (>95% via HPLC) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- HPLC : Primary method for assessing purity (>95% achieved in most cases) .
- NMR and mass spectrometry : Confirm structural integrity, particularly for distinguishing dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives from byproducts.
- X-ray crystallography : Optional for resolving complex stereochemistry in spiro derivatives (e.g., 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones) .
Q. How do substituents on aryl aldehydes and primary amines influence synthesis outcomes?
- Electronic effects : Minimal impact on cyclization efficiency, but heating times vary. Electron-deficient aldehydes require shorter heating (15–20 min), while electron-rich ones need longer durations (up to 2 hours) .
- Steric effects : Bulky substituents (e.g., benzyl) may reduce yields but are tolerated. Allyl and halogen groups are optimal for high yields (70%+) .
- Amine selection : Primary amines with dimethylamino groups (e.g., 3-(dimethylamino)propylamine) enhance solubility and downstream functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized for derivatives with challenging substituents (e.g., strong electron donors or bulky groups)?
- Temperature modulation : Increase reaction temperature to 80–100°C for sterically hindered aldehydes to overcome kinetic barriers.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky substrates.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization for electron-rich aldehydes .
Q. How should researchers address contradictions in substituent effect data (e.g., minimal electronic influence vs. variable heating times)?
- Controlled experiments : Systematically vary substituents while keeping other variables constant. For example, compare methoxy (electron-donating) vs. nitro (electron-withdrawing) groups under identical conditions.
- Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR) to correlate substituent electronics with reaction rates .
- Computational modeling : Use DFT calculations to identify transition-state energy differences caused by substituents .
Q. What strategies are recommended for designing derivatives to explore biological activity?
- Library diversification : Incorporate substituents at the 1-aryl and 2-alkyl positions (e.g., fluorinated or heteroaromatic groups) to modulate bioavailability .
- Spiro derivatives : Synthesize 2H-spiro-[chromeno[2,3-c]pyrrole-1,3’-indoline]-2’,3,9-triones to enhance structural complexity and binding affinity .
- Post-synthetic modifications : Use hydrazine hydrate to convert dihydrochromenopyrroles into pyrazolone derivatives for activity screening .
Q. What mechanistic insights exist for the multicomponent cyclization reaction?
While the exact mechanism is not fully elucidated, proposed steps include:
Knoevenagel condensation between methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate and aryl aldehydes.
Michael addition of primary amines to the α,β-unsaturated intermediate.
Cyclization via intramolecular nucleophilic attack to form the chromenopyrrole core .
Experimental validation via isotopic labeling or trapping intermediates is needed.
Q. How can researchers ensure reproducibility when yields vary (43–86%)?
- Standardize protocols : Strict control of heating time, solvent volume, and stoichiometry (1.1 eq. amines for phenolic aldehydes) .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., uncyclized intermediates) and adjust purification methods.
- Scale-up considerations : For low-yielding reactions, explore microwave-assisted synthesis to enhance efficiency .
Q. What cross-disciplinary approaches can improve process optimization?
- Process control engineering : Implement real-time monitoring (e.g., PAT tools) to adjust parameters dynamically .
- Machine learning : Train models on the 223-compound library to predict optimal conditions for new derivatives .
- Green chemistry : Replace traditional solvents with ionic liquids or bio-based alternatives to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
